Cholecystokinin Octapeptide (2-8) (desulfated)
Overview
Description
Cholecystokinin Octapeptide (2-8) (desulfated), also known as CCK-8, is a peptide that plays a significant role in regulating a wide range of physiological processes . It has a molecular weight of 948.13 . The IUPAC name for this compound is (5S,11S,14S,17S)-17-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-5-{[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino}-11-(1H-indol-3-ylmethyl)-14-[2-(methylsulfanyl)ethyl]-6,9,12,15-tetraoxo-2 .
Molecular Structure Analysis
The molecular formula of Cholecystokinin Octapeptide (2-8) (desulfated) is C45H57N9O10S2 . The InChI code for this compound is 1S/C45H57N9O10S2/c1-65-18-16-33 (51-41 (60)31 (46)20-27-12-14-29 (55)15-13-27)42 (61)49-25-38 (56)50-36 (22-28-24-48-32-11-7-6-10-30 (28)32)44 (63)52-34 (17-19-66-2)43 (62)54-37 (23-39 (57)58)45 (64)53-35 (40 (47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3, (H2,47,59) (H,49,61) (H,50,56) (H,51,60) (H,52,63) (H,53,64) (H,54,62) (H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1 .Physical And Chemical Properties Analysis
Cholecystokinin Octapeptide (2-8) (desulfated) has a molecular weight of 948.13 . It should be stored at a temperature between 28 C .Scientific Research Applications
Gallbladder Evacuation and Digestive Functions
Cholecystokinin Octapeptide (2-8) has been used to facilitate gallbladder evacuation in cholecystography, demonstrating its effectiveness in visualizing the bile ducts without harmful side effects, suggesting its potential as an alternative to extracted preparations (Hedner & Lunderquist, 1972). Furthermore, its potentiation effect on pancreatic bicarbonate secretion, stimulated by a physiologic dose of secretin, highlights its role in enhancing digestive enzyme secretion (You, Rominger, & Chey, 1983).
Appetite Regulation
Cholecystokinin Octapeptide (2-8) has shown promise in decreasing food intake in humans, offering potential as an appetite suppressant. This supports the hypothesis of cholecystokinin acting as an endogenous signal for postprandial satiety (Kissileff, Pi‐Sunyer, Thornton, & Smith, 1981).
Psychiatric Disorders
Studies have found abnormal levels of Cholecystokinin Octapeptide (2-8) in patients with bulimia nervosa, suggesting a role in the pathophysiology of this disorder. Lower levels of CCK-8 in bulimic patients compared to control subjects indicate potential implications for treatment and understanding of the disorder's mechanisms (Lydiard, Brewerton, Fossey, Laraia, Stuart, Beinfeld, & Ballenger, 1993).
Diabetes Management
Cholecystokinin Octapeptide (2-8) has been shown to exert an antidiabetogenic action in both healthy subjects and those with type 2 diabetes, through its insulinotropic action. This indicates a potential for CCK-8 in the treatment of type 2 diabetes, highlighting its capacity to stimulate insulin secretion without adverse effects (Ahrén, Holst, & Efendić, 2000).
Neurological and Behavioral Effects
Cholecystokinin Octapeptide (2-8) also impacts the central nervous system, affecting respiratory rates and sleep patterns (Demesquita & Haney, 1986), and showing a paradoxical effect on the lower esophageal sphincter in achalasia patients (Dodds, Dent, Hogan, Patel, Toouli, & Arndorfer, 1981). Moreover, its effects on morphine-induced conditioned place preference suggest a regulatory role in reward and dependence mechanisms (Wen, Cong, Ma, Yang, Yu, Ni, & Li, 2012).
Mechanism of Action
Target of Action
Cholecystokinin Octapeptide (2-8) (desulfated) is a synthetic desulfated octapeptide of cholecystokinin (CCK) . CCK acts both as a hormone and a neurotransmitter and is found in the gastrointestinal system and the central nervous system .
Mode of Action
It is known that cck generally works by binding to cck receptors in the gastrointestinal system and the central nervous system .
Biochemical Pathways
Cck is known to play a role in various physiological processes such as digestion and satiety .
Result of Action
Cck is known to act as a satiety peptide that inhibits food intake .
Action Environment
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Recent studies have suggested that cholecystokinin also plays a major role in inducing drug tolerance to opioids such as morphine and heroin, and is partially implicated in experiences of pain hypersensitivity during opioid withdrawal . This indicates potential future directions for research into the role of Cholecystokinin Octapeptide (2-8) (desulfated) in pain management and opioid addiction treatment.
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N9O10S2/c1-65-18-16-33(51-41(60)31(46)20-27-12-14-29(55)15-13-27)42(61)49-25-38(56)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(63)52-34(17-19-66-2)43(62)54-37(23-39(57)58)45(64)53-35(40(47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3,(H2,47,59)(H,49,61)(H,50,56)(H,51,60)(H,52,63)(H,53,64)(H,54,62)(H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSGPVVFNHQALK-GIZYWFQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N9O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
948.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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